1-Tritylimidazole-4-carboxaldehyde

概述

描述

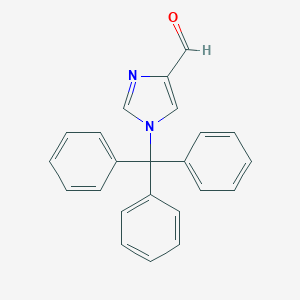

1-Tritylimidazole-4-carboxaldehyde is a biochemical reagent with the molecular formula C₂₃H₁₈N₂O and a molecular weight of 338.41 g/mol . It is a white crystalline solid with a melting point of 186°C . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

化学反应分析

Lithiation and Electrophilic Quenching

The aldehyde group and trityl-protected nitrogen enable directed lithiation at the C2 position of the imidazole ring, facilitating diverse functionalization ( ).

| Reaction Type | Conditions | Electrophile | Yield | Reference |

|---|---|---|---|---|

| C2-Lithiation | n-BuLi, THF, −30°C to −65°C, 1–2 hr | Methyl iodide | 87–91% | |

| Benzaldehyde | 76% | |||

| Acetone | 68% | |||

| CO₂ (carboxylation) | 58% |

Key Findings :

-

Lithiation occurs regioselectively at C2 due to the trityl group’s steric protection of N1 ( ).

-

Flow chemistry optimizes yields (e.g., 91% with methyl iodide) by minimizing decomposition ( ).

-

Bulky electrophiles (e.g., triisopropylsilyl chloride) show reduced reactivity due to steric hindrance ( ).

Organometallic Complex Formation

The aldehyde and imidazole nitrogen participate in coordination chemistry, forming stable metal complexes.

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with Grignard reagents and organolithium compounds.

Example ( ):

-

Reaction : 1-Tritylimidazole-4-carboxaldehyde + (1-tert-butoxycarbonyl-4-piperidinyl)methyltriphenylphosphonium iodide → Allylic alcohol derivative

-

Conditions : KOtBu, THF, 12 hr.

-

Yield : 51% after silica gel purification.

Mechanism :

-

Wittig reaction forms α,β-unsaturated aldehydes, which are subsequently reduced or functionalized ( ).

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, though yields vary based on steric effects.

| Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-N-methylnaphthamide | This compound | n-BuLi, THF, −65°C | 50–74% |

Challenges :

Imine and Schiff Base Formation

The aldehyde reacts with amines to form imines, critical for synthesizing polydentate ligands.

Key Research Insights

-

Steric Effects : The trityl group dictates regioselectivity in lithiation but hinders reactions with bulky reagents ( ).

-

Catalytic Potential : Iron and copper complexes exhibit redox activity relevant to industrial and biochemical catalysis ( ).

-

Synthetic Flexibility : Functionalization at C2 and the aldehyde position enables diverse pharmacophore development ( ).

科学研究应用

Organic Synthesis

1-Tritylimidazole-4-carboxaldehyde is commonly employed as a building block in organic synthesis. It serves as a precursor for various derivatives that exhibit biological activities. The compound's ability to undergo nucleophilic substitution reactions allows for the creation of complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Synthesis of Histamine | Used as an intermediate in the synthesis process. |

| Formation of Girolline | Acts as a precursor for this bioactive compound. |

Pharmacological Research

Recent studies have demonstrated the potential pharmacological activities of compounds derived from this compound. These derivatives have been evaluated for antibacterial, anticancer, and antitubercular properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial effects against various strains of bacteria.

Table 2: Antibacterial Activity

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

Anticancer Activity

Several studies have focused on the anticancer potential of derivatives synthesized from this compound. For instance, compounds were tested against human liver cancer cells (HepG2) and rat glioma cells (C6).

Table 3: Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound D | HepG2 | 15.67 ± 2.52 |

| Compound E | C6 | 22.0 ± 3.61 |

| Cisplatin | HepG2 | 23.0 ± 1.73 |

Case Study 1: Synthesis of Antitumor Agents

In a study by Yurttas et al., derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives displayed significant antitumor activity, with IC50 values comparable to standard chemotherapy agents.

Case Study 2: Antitubercular Activity

Amini et al. synthesized novel compounds based on this compound and assessed their efficacy against Mycobacterium tuberculosis. The study highlighted several derivatives with promising inhibition percentages compared to rifampicin, a standard antitubercular drug.

作用机制

The mechanism of action of 1-Tritylimidazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. For example, it can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction is crucial in the synthesis of various biologically active compounds.

相似化合物的比较

1-Tritylimidazole-4-carboxaldehyde can be compared with other imidazole derivatives, such as:

- 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole

- Ethyl 1-trityl-1H-imidazole-4-carboxylate

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific reactivity and the ability to form various biologically active molecules .

生物活性

1-Tritylimidazole-4-carboxaldehyde is a compound belonging to the imidazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 338.40 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 502.8 ± 45.0 °C

- Melting Point : 180-190 °C

- LogP : 5.21 (indicates high lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones.

- Binding Affinity : The trityl group enhances the compound's stability and lipophilicity, improving its binding affinity to enzymes and receptors, thereby modulating their activity.

- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating stronger interactions with biological targets.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Antifungal Activity : Studies have indicated that imidazole derivatives exhibit antifungal properties, making this compound a candidate for further exploration in antifungal drug development.

- Antibacterial Activity : Preliminary tests suggest potential antibacterial effects, particularly against Gram-positive bacteria.

Antitumor Activity

Research indicates that compounds similar to this compound may possess antitumor properties:

- Mechanisms of Action : The compound's ability to inhibit cytochrome P450 enzymes could contribute to its antitumor effects by altering the metabolism of carcinogens or enhancing the efficacy of existing chemotherapeutic agents .

| Study Reference | Type of Activity | Observed Effect |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Antineoplastic | Induction of apoptosis in cancer cells |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of trityl imidazole derivatives with various reagents under controlled conditions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Comparative Biological Activity

Comparative studies have highlighted the unique biological profile of this compound relative to other imidazole derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | Moderate | Promising |

| 1-(1-Trityl-1H-imidazol-4-yl)ethanol | Low | Moderate |

属性

IUPAC Name |

1-tritylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYLLBSWWRWWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347131 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33016-47-6 | |

| Record name | 1-Tritylimidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-Tritylimidazole-4-carboxaldehyde a preferred starting material for Atipamezole synthesis in the presented research?

A: The research highlights two key advantages of using this compound in this specific synthetic route for Atipamezole []:

- Commercial availability and cost-effectiveness: The compound is commercially available and more affordable than the tritylated iodide used in previously reported methods [].

- Simplified synthetic procedure: Utilizing this aldehyde allows for a more straightforward synthesis of Atipamezole. The researchers successfully combined the trityl group deprotection step with the reduction step, streamlining the overall process [].

Q2: What is the role of this compound in the synthesis of Atipamezole and its analogs?

A: this compound serves as a crucial building block in the synthesis of Atipamezole. The research outlines its reaction with phthalide to form a key indanedione intermediate []. This intermediate then undergoes further modifications, ultimately leading to the formation of Atipamezole or its analogs []. The trityl group acts as a protecting group for the imidazole nitrogen during these reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。